(Z)-picolinaldehyde O-ethyl oxime
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Overview
Description
(Z)-picolinaldehyde O-ethyl oxime is an organic compound that belongs to the class of oximes. Oximes are characterized by the presence of a hydroxylamine group (-NOH) attached to a carbon atom. This particular compound is derived from picolinaldehyde, which is an aldehyde with a pyridine ring, and an ethyl group attached to the oxime functionality. The (Z) configuration indicates the specific geometric isomer where the substituents are on the same side of the double bond.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-picolinaldehyde O-ethyl oxime typically involves the reaction of picolinaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at room temperature. The resulting oxime can be purified by recrystallization from an appropriate solvent.
Reaction with Hydroxylamine Hydrochloride:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(Z)-picolinaldehyde O-ethyl oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitriles.
Reduction: The oxime can be reduced to amines.
Substitution: The oxime group can participate in substitution reactions, where the hydroxylamine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Various electrophiles can be used, depending on the desired substitution product.
Major Products
Oxidation: Formation of nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of substituted oximes or other derivatives.
Scientific Research Applications
(Z)-picolinaldehyde O-ethyl oxime has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of fine chemicals and as a precursor for various industrial processes.
Mechanism of Action
The mechanism of action of (Z)-picolinaldehyde O-ethyl oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, making it useful in coordination chemistry. Additionally, the compound’s ability to undergo various chemical transformations allows it to participate in biochemical pathways, potentially leading to its pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
Picolinaldehyde O-methyl oxime: Similar structure but with a methyl group instead of an ethyl group.
Pyridine-2-carboxaldehyde oxime: Lacks the ethyl group, simpler structure.
Benzaldehyde oxime: Aromatic aldehyde-derived oxime, different ring structure.
Uniqueness
(Z)-picolinaldehyde O-ethyl oxime is unique due to its specific geometric configuration and the presence of both a pyridine ring and an ethyl group. This combination of features imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
(Z)-N-ethoxy-1-pyridin-2-ylmethanimine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-2-11-10-7-8-5-3-4-6-9-8/h3-7H,2H2,1H3/b10-7- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMUXGDPAWBITFJ-YFHOEESVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCON=CC1=CC=CC=N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/N=C\C1=CC=CC=N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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